molecular formula C9H13ClO4 B13158930 Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13158930
M. Wt: 220.65 g/mol
InChI Key: LPXDXTFVCQVQKT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[2.4]heptane ring system, which includes a dioxane ring fused to a cyclopropane ring. The presence of a chloro substituent and a carboxylate ester group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.

    Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the chloro and ester groups can also influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1880830-23-8) is a compound characterized by its unique spirocyclic structure, which has garnered attention in various fields including medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H13ClO4C_9H_{13}ClO_4 with a molecular weight of approximately 220.65 g/mol. The compound features a chlorine atom at the 2-position and two methyl groups at the 4 and 4 positions of the dioxaspiro structure, enhancing its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H13ClO4
Molecular Weight220.65 g/mol
CAS Number1880830-23-8

Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. Its unique spirocyclic structure allows it to fit into distinct binding sites, potentially acting as an inhibitor or modulator of various biochemical pathways. Research indicates that such compounds can influence cellular processes like signaling pathways and metabolic reactions.

Enzyme Inhibition Studies

Research has focused on the inhibition properties of this compound against various enzymes. For example, studies have shown that similar spirocyclic compounds can inhibit enzymes involved in cancer progression by interfering with protein-protein interactions crucial for tumor growth.

Case Study: Inhibition of c-Myc
A related study explored the inhibition of c-Myc dimerization by structurally analogous compounds. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar inhibitory capabilities against oncogenic pathways mediated by c-Myc .

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in oncology and other diseases where enzyme modulation is beneficial. Its ability to interact with specific targets may lead to the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameMolecular FormulaKey Features
Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H13ClO4Contains chlorine at a different position
Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Lacks chlorine but retains similar dioxaspiro structure
Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4Additional methyl group affecting reactivity

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3

InChI Key

LPXDXTFVCQVQKT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

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